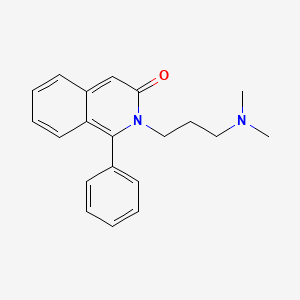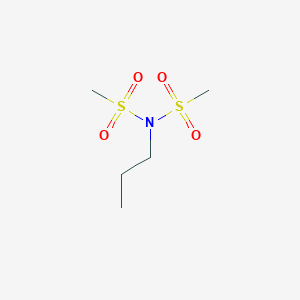![molecular formula C16H32N2O2 B14396772 3,3'-{Ethane-1,2-diylbis[(methylazanediyl)methylene]}bis(3-methylbutan-2-one) CAS No. 89685-94-9](/img/structure/B14396772.png)
3,3'-{Ethane-1,2-diylbis[(methylazanediyl)methylene]}bis(3-methylbutan-2-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-{Ethane-1,2-diylbis[(methylazanediyl)methylene]}bis(3-methylbutan-2-one) is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
The synthesis of 3,3’-{Ethane-1,2-diylbis[(methylazanediyl)methylene]}bis(3-methylbutan-2-one) involves several steps. One common method includes the reaction of methyl 3-(4-hydroxyphenyl)propanoate with 1,2-dibromoethane through Williamson etherification . This process is followed by further reactions to introduce the necessary functional groups. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,3’-{Ethane-1,2-diylbis[(methylazanediyl)methylene]}bis(3-methylbutan-2-one) has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds include:
- 3,3’-{Ethane-1,2-diylbis(oxy)}dipropanoic acid
- Dimethyl 3,3’-{ethane-1,2-diylbis(oxy)}bis(4,1-phenylene)dipropionate These compounds share some structural similarities but differ in their functional groups and specific applications. The uniqueness of 3,3’-{Ethane-1,2-diylbis[(methylazanediyl)methylene]}bis(3-methylbutan-2-one) lies in its specific combination of functional groups, which provides distinct chemical and biological properties.
Properties
CAS No. |
89685-94-9 |
|---|---|
Molecular Formula |
C16H32N2O2 |
Molecular Weight |
284.44 g/mol |
IUPAC Name |
4-[2-[(2,2-dimethyl-3-oxobutyl)-methylamino]ethyl-methylamino]-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C16H32N2O2/c1-13(19)15(3,4)11-17(7)9-10-18(8)12-16(5,6)14(2)20/h9-12H2,1-8H3 |
InChI Key |
JAGUVWMWJHQFEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C)(C)CN(C)CCN(C)CC(C)(C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


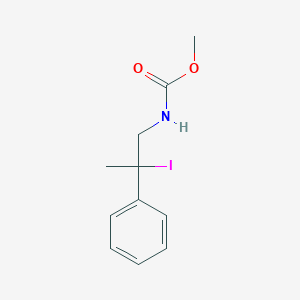
![6,9-Dimethoxy-7H-pyrido[2,3-c]azepine](/img/structure/B14396696.png)
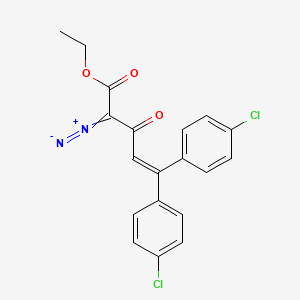
![2,4(1H,3H)-Pyrimidinedione, 1,3-dimethyl-5-[(trimethylsilyl)oxy]-](/img/structure/B14396704.png)
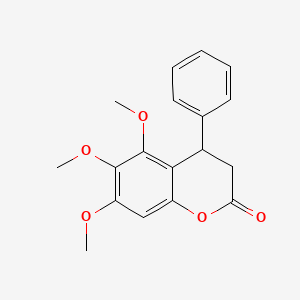
![2-Chloro-N-[(3,4-dichlorophenyl)carbamoyl]-5-fluorobenzamide](/img/structure/B14396725.png)

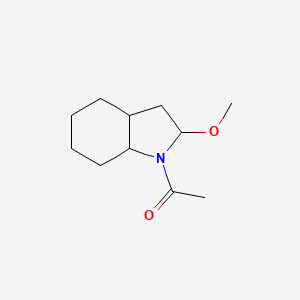
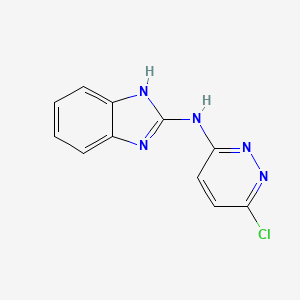
![(2E)-1-(4-Ethoxyphenyl)-2-[(2-nitrophenyl)imino]ethan-1-one](/img/structure/B14396757.png)
